molecular formula C13H8FNO3 B1356079 (4-Fluoro-3-nitrophenyl)(phenyl)methanone CAS No. 82571-93-5

(4-Fluoro-3-nitrophenyl)(phenyl)methanone

Cat. No.: B1356079
CAS No.: 82571-93-5
M. Wt: 245.21 g/mol
InChI Key: VMOPTVOBYACSJN-UHFFFAOYSA-N
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Description

(4-Fluoro-3-nitrophenyl)(phenyl)methanone is a diaryl ketone featuring a fluorinated nitroaromatic moiety. The compound’s structure comprises a benzophenone core substituted with a fluorine atom at the para-position and a nitro group at the meta-position relative to the carbonyl group. The nitro (-NO₂) and fluoro (-F) substituents are electron-withdrawing groups (EWGs), which significantly influence the compound’s electronic properties, reactivity, and intermolecular interactions. Such derivatives are often employed as intermediates in pharmaceutical synthesis, agrochemicals, and materials science due to their tunable electronic characteristics .

Properties

IUPAC Name

(4-fluoro-3-nitrophenyl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FNO3/c14-11-7-6-10(8-12(11)15(17)18)13(16)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMOPTVOBYACSJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20561946
Record name (4-Fluoro-3-nitrophenyl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20561946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82571-93-5
Record name (4-Fluoro-3-nitrophenyl)(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20561946
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-3-nitrophenyl)(phenyl)methanone typically involves the reaction of 4-fluoro-3-nitrobenzoyl chloride with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-3-nitrophenyl)(phenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of (4-Fluoro-3-nitrophenyl)(phenyl)methanone depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of enzymes by interacting with their active sites. The fluoro and nitro groups can participate in hydrogen bonding and electrostatic interactions with target molecules, influencing their activity and function .

Comparison with Similar Compounds

Structural and Electronic Properties

The table below compares (4-Fluoro-3-nitrophenyl)(phenyl)methanone with structurally related diaryl ketones:

Compound Name Molecular Formula Substituents Melting Point (°C) Key Electronic Effects Applications
This compound C₁₃H₈FNO₃ -F (para), -NO₂ (meta) Not reported Strong EWGs reduce HOMO-LUMO gap Pharmaceutical intermediates
(4-Chloro-3-nitrophenyl)(4-fluorophenyl)methanone C₁₃H₇ClFNO₃ -Cl (para), -NO₂ (meta), -F Not reported Cl (EWG) enhances polarity vs. phenyl Antiparasitic drug precursor
(4-Methoxyphenyl)(phenyl)methanone C₁₄H₁₂O₂ -OCH₃ (para) ~76 (reduced alcohol yield) OCH₃ (EDG) increases electron density Hydrogenation studies
Phenyl[4-(trifluoromethyl)phenyl]methanone C₁₄H₉F₃O -CF₃ (para) 114–116 CF₃ (strong EWG) stabilizes carbonyl Materials science
(3-Methoxy-5-nitrobenzofuran-2-yl)(phenyl)methanone C₁₆H₁₁NO₅ Benzofuran core, -NO₂, -OCH₃ Not reported Conjugated system enhances bioactivity Antimicrobial agents
Key Observations:

Electronic Effects: The nitro group in this compound creates a more electron-deficient aromatic ring compared to methoxy-substituted analogs, reducing reactivity in nucleophilic reactions but enhancing stability in electrophilic substitutions . Trifluoromethyl (-CF₃) in phenyl[4-(trifluoromethyl)phenyl]methanone provides stronger electron withdrawal than -NO₂, leading to higher thermal stability and distinct photophysical properties .

Biological Activity

(4-Fluoro-3-nitrophenyl)(phenyl)methanone, a compound notable for its diverse biological activities, has garnered attention in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Chemical Formula: C13H10FNO3
  • Molecular Weight: 251.22 g/mol

The presence of the fluoro and nitro groups on the phenyl rings significantly influences its biological properties, enhancing its reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anti-inflammatory Effects: The compound has been shown to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-1β, suggesting its potential utility in treating inflammatory diseases.
  • Anticancer Properties: Preliminary studies indicate that it may inhibit cancer cell proliferation by targeting specific molecular pathways involved in tumor growth.
  • Enzyme Inhibition: The compound acts as an inhibitor of catechol O-methyltransferase (COMT), which is involved in neurotransmitter metabolism, potentially affecting neurological conditions.

The mechanisms through which this compound exerts its biological effects include:

  • Cytokine Modulation: By inhibiting pro-inflammatory cytokines, it can mitigate inflammatory responses.
  • Targeting EGFR Pathway: In cancer research, it inhibits the epidermal growth factor receptor (EGFR) pathway, crucial for cancer cell proliferation.
  • Enzymatic Interaction: As an inhibitor of COMT, it alters the metabolism of catecholamines and other neuroactive compounds.

Research Findings

Recent studies have provided insights into the biological activities of this compound:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Anti-inflammatoryReduces TNF-α and IL-1β levels
AnticancerInhibits EGFR pathway; reduces cancer cell proliferation
Enzyme InhibitionInhibits catechol O-methyltransferase (COMT)

Case Studies

  • Anti-inflammatory Study : A study demonstrated that treatment with this compound significantly reduced inflammation markers in a murine model of arthritis. The results indicated a decrease in joint swelling and pain sensitivity.
  • Cancer Research : In vitro studies on human cancer cell lines showed that this compound effectively reduced cell viability by inducing apoptosis. The mechanism was linked to its ability to inhibit key signaling pathways associated with cell survival.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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